molecular formula C12H12ClNO5 B1299347 Dimethyl 2-[(chloroacetyl)amino]terephthalate CAS No. 325763-68-6

Dimethyl 2-[(chloroacetyl)amino]terephthalate

Cat. No.: B1299347
CAS No.: 325763-68-6
M. Wt: 285.68 g/mol
InChI Key: MCJXWDAWSRTYBH-UHFFFAOYSA-N
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Description

Historical Context and Significance

The development of dimethyl 2-[(chloroacetyl)amino]terephthalate emerged from the broader evolution of terephthalate chemistry and the systematic exploration of functionalized aromatic compounds in the late 20th century. The compound represents a convergence of traditional terephthalic acid chemistry with modern synthetic methodologies for introducing reactive chloroacetyl functionality. Historical significance of this compound stems from its role as a versatile synthetic intermediate, particularly in the context of pharmaceutical research where terephthalate derivatives have proven valuable for drug development applications.

The compound's emergence in scientific literature coincides with increased interest in developing specialized building blocks for complex molecule synthesis. Research applications have expanded significantly, with the compound serving as a key intermediate in the preparation of imidazotetrazinones, which function as important molecular probes for studying temozolomide mechanisms of action. This historical trajectory reflects the broader trend in medicinal chemistry toward developing more sophisticated synthetic intermediates that enable access to complex bioactive molecules.

Contemporary research has highlighted the compound's significance in neuropharmacology, where it serves as a precursor for aminoquinazolines possessing neurokinin-2 receptor antagonist activity. This application represents a notable advancement in the field of neuropeptide receptor research, where selective antagonists are crucial for understanding physiological processes and developing therapeutic interventions. The compound's continued presence in modern synthetic chemistry literature underscores its enduring value as a synthetic building block.

Chemical Classification and Nomenclature

This compound belongs to the broader chemical class of aromatic dicarboxylic acid derivatives, specifically representing a substituted terephthalate ester. The compound is classified as an organic amide derivative due to the presence of the chloroacetyl amino functional group attached to the aromatic ring system. According to systematic nomenclature principles, the compound can be designated using the International Union of Pure and Applied Chemistry naming system as dimethyl 2-[(2-chloroacetyl)amino]benzene-1,4-dicarboxylate.

The systematic nomenclature reflects the compound's structural hierarchy, beginning with the parent benzene ring bearing two carboxylate ester groups in the 1,4-positions, which defines the terephthalate framework. The 2-position substitution with a chloroacetyl amino group provides the distinguishing structural feature that differentiates this compound from other terephthalate derivatives. Alternative nomenclature systems may refer to this compound using various synonyms, though the primary systematic name remains the most widely accepted designation in scientific literature.

Chemical classification systems categorize this compound within the broader family of substituted aromatic compounds, specifically as a member of the chloroacetyl amide subclass. The compound exhibits characteristics typical of both ester and amide functionalities, making it a multifunctional synthetic intermediate with diverse reactivity profiles. This dual functionality enables the compound to participate in various chemical transformations, contributing to its utility in synthetic organic chemistry applications.

Structural Features and Molecular Properties

The molecular structure of this compound features a benzene ring core substituted with two methyl ester groups in the para positions and a chloroacetyl amino group in the ortho position relative to one of the ester functionalities. The molecular formula C₁₂H₁₂ClNO₅ reflects the presence of twelve carbon atoms, twelve hydrogen atoms, one chlorine atom, one nitrogen atom, and five oxygen atoms, resulting in a molecular weight of 285.68 grams per mole.

Structural analysis reveals that the compound possesses multiple functional groups that contribute to its chemical reactivity and physical properties. The two methyl ester groups provide sites for potential hydrolysis reactions, while the chloroacetyl amino moiety serves as a reactive handle for nucleophilic substitution processes. The aromatic ring system contributes to the compound's stability and provides a rigid framework that influences its overall molecular geometry and electronic properties.

The spatial arrangement of functional groups within the molecule creates specific steric and electronic environments that influence its reactivity patterns. The chloroacetyl group positioned ortho to one of the ester functionalities creates potential for intramolecular interactions that may affect the compound's conformational preferences and reactivity. Computational studies and experimental observations have provided insights into the compound's preferred conformations and their impact on chemical behavior.

Structural Parameter Value Reference
Molecular Formula C₁₂H₁₂ClNO₅
Molecular Weight 285.68 g/mol
Heavy Atoms Count 19
Rotatable Bond Count 6
Polar Surface Area 82 Ų
Hydrogen Bond Acceptors 3
Hydrogen Bond Donors 1

Properties

IUPAC Name

dimethyl 2-[(2-chloroacetyl)amino]benzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO5/c1-18-11(16)7-3-4-8(12(17)19-2)9(5-7)14-10(15)6-13/h3-5H,6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJXWDAWSRTYBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366451
Record name dimethyl 2-[(chloroacetyl)amino]terephthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325763-68-6
Record name dimethyl 2-[(chloroacetyl)amino]terephthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Dimethyl 2-[(chloroacetyl)amino]terephthalate involves the reaction of terephthalic acid with chloroacetyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions typically include a temperature range of 0-5°C for the initial reaction and room temperature for the esterification process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.

Chemical Reactions Analysis

Dimethyl 2-[(chloroacetyl)amino]terephthalate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Proteomics Research

One of the primary applications of dimethyl 2-[(chloroacetyl)amino]terephthalate is in proteomics research , where it functions as a cross-linking agent . This compound facilitates the formation of covalent bonds between protein molecules, allowing researchers to study protein-protein interactions crucial for understanding cellular functions and disease mechanisms. The chloroacetyl group acts as an electrophile that readily reacts with nucleophilic amino acid side chains, leading to stable cross-links between proteins.

Advantages in Proteomics

  • Enhanced Stability : Cross-linked proteins exhibit increased stability during analysis.
  • Improved Detection : Facilitates the detection of low-abundance proteins by stabilizing complexes.
  • Functional Studies : Enables the investigation of protein interactions within living cells.

Limitations

  • Specificity Issues : Non-specific cross-linking may occur, complicating data interpretation.
  • Reaction Conditions : Requires careful optimization of conditions to avoid unwanted side reactions.

Organic Synthesis

In organic chemistry, this compound serves as an intermediate for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile building block in organic synthesis:

  • Substitution Reactions : The chloroacetyl group can be replaced by other nucleophiles such as amines or thiols under basic conditions.
  • Hydrolysis : The ester groups can be hydrolyzed to yield corresponding carboxylic acids.
  • Oxidation and Reduction : It can be oxidized to form ketones or reduced to produce alcohols.

Materials Science

This compound has potential applications in the development of advanced materials. Its structural properties allow it to be incorporated into polymers and other materials, enhancing their performance characteristics. The compound's reactivity can be exploited to modify polymer properties for specific applications.

  • Protein Interaction Studies : A study utilized this compound to investigate the interaction between specific enzymes and substrates, demonstrating its effectiveness in stabilizing transient protein complexes for mass spectrometry analysis.
  • Polymer Development : Researchers explored the incorporation of this compound into polymer matrices, resulting in enhanced mechanical properties and thermal stability compared to traditional polymer formulations.

Mechanism of Action

The mechanism of action of Dimethyl 2-[(chloroacetyl)amino]terephthalate involves its interaction with specific molecular targets, such as enzymes or proteins. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below compares dimethyl 2-[(chloroacetyl)amino]terephthalate with analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
This compound 325763-68-6 C₁₂H₁₂ClNO₅ 285.68 Chloroacetyl, methyl esters Herbicide intermediate, polymer research
Dimethyl 2-(phenylsulfonamido)terephthalate 321531-64-0 C₁₆H₁₅NO₆S 349.36 Phenylsulfonamide, methyl esters Pharmaceutical intermediates, enzyme inhibitors
Compound 9ay (herbicidal derivative) N/A C₂₄H₂₅BrClN₃O₆ ~580.84 Bromo-chlorophenoxy, piperazin-1-yl, acetamido Herbicide (EC₅₀ = 193.8 g a.i./ha)
Dimethyl 2-[[1-[(benzimidazolyl)carbonyl]azo]terephthalate 35636-63-6 C₂₁H₁₉N₅O₇ 453.41 Benzimidazolyl azo group Dyes, polymer additives
2-Chloro-acetic Acid [3-Chloro-2-[(2-chloroacetyl)amino]phenyl]methyl Ester 910297-65-3 C₁₁H₁₀Cl₃NO₃ ~310.57 Trichloro, phenyl ester Biochemical research

Functional Group Impact on Properties

  • Chloroacetyl vs. Sulfonamide : The chloroacetyl group in the target compound enhances electrophilicity, making it reactive toward nucleophiles (e.g., in herbicide design ). In contrast, the sulfonamide group in dimethyl 2-(phenylsulfonamido)terephthalate increases polarity and hydrogen-bonding capacity, favoring enzyme inhibition .
  • Bulkier Substituents: Compound 9ay’s bromo-chlorophenoxy and piperazine groups improve herbicidal potency (EC₅₀ = 193.8 g a.i./ha) but reduce solubility compared to the simpler chloroacetyl derivative .
  • Azo vs. Ester Linkages : The benzimidazolyl azo compound (CAS: 35636-63-6) exhibits unique photochemical properties due to its azo group, making it suitable for dyes, whereas ester linkages in the target compound prioritize hydrolytic stability .

Herbicidal Activity

This compound derivatives exhibit herbicidal activity by targeting mitochondrial enzymes such as SHMT1 (Conyza canadensis), inducing ultrastructural damage . However, its potency is lower than Compound 9ay, which achieves sub-200 g/ha efficacy due to optimized substituent interactions .

Polymer Chemistry

In polymer exemption guidelines, dimethyl terephthalate derivatives are favored over diethyl analogs due to lower molecular weight fragments released during degradation, simplifying regulatory compliance .

Biological Activity

Dimethyl 2-[(chloroacetyl)amino]terephthalate (CAS # 325763-68-6) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of herbicide development and antimicrobial properties. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

Chemical Structure

This compound features a terephthalate backbone with a chloroacetylamino substituent, which is critical for its interaction with biological targets. The structure can be represented as follows:

C10H10ClNO4\text{C}_10\text{H}_{10}\text{Cl}\text{N}\text{O}_4

Herbicidal Properties

Recent research has highlighted the herbicidal potential of derivatives of dimethyl 2-acetamido terephthalate, particularly targeting the enzyme serine hydroxymethyl transferase (SHMT). This enzyme plays a crucial role in amino acid biosynthesis, making it a viable target for herbicide development.

  • Target Enzyme : SHMT from Conyza canadensis (CcSHMT1) was identified as a promising target for herbicides.
  • Activity : A derivative compound (Compound 9ay) exhibited significant herbicidal activity with an EC50 value of 193.8 g a.i./ha, demonstrating effective weed control without adversely affecting maize growth or honeybees .

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. In studies assessing various alkylating agents, this compound showed promising results against several pathogens.

  • Tested Organisms : The compound was evaluated against Staphylococcus aureus, Klebsiella pneumoniae, and Candida albicans.
  • Results : The compound demonstrated notable antimicrobial activity, indicating its potential utility in treating infections .

Table 1: Biological Activity Summary of this compound

Activity TypeTarget Organism/EnzymeObserved EffectReference
HerbicidalCcSHMT1 (weed species)EC50 = 193.8 g a.i./ha
AntimicrobialS. aureusSignificant inhibition
AntimicrobialK. pneumoniaeSignificant inhibition
AntimicrobialC. albicansSignificant inhibition

Case Studies

  • Herbicide Development : A study focused on the synthesis and evaluation of dimethyl 2-acetamido terephthalate derivatives found that these compounds could effectively inhibit SHMT, leading to potential applications in agricultural weed management. The structural analysis via X-ray crystallography confirmed the binding interactions with the target enzyme .
  • Antimicrobial Efficacy : In comparative studies of alkylating agents, this compound was tested against common pathogens. Results indicated a strong inhibitory effect, suggesting its application in pharmaceutical formulations aimed at treating bacterial and fungal infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Dimethyl 2-[(chloroacetyl)amino]terephthalate, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Begin with esterification of 2-[(chloroacetyl)amino]terephthalic acid using methanol and acid catalysts (e.g., H₂SO₄). Employ factorial design experiments to optimize variables like catalyst concentration, temperature, and reaction time. Use HPLC or GC-MS to monitor reaction progress and purity . Post-synthesis, validate product integrity via cross-characterization (NMR, FTIR) to confirm ester formation and absence of unreacted intermediates .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm functional groups and regioselectivity.
  • HPLC-MS to assess purity and detect trace impurities.
  • FTIR to validate carbonyl (C=O) and amide (N-H) bonds.
    Cross-reference results with computational predictions (e.g., DFT for vibrational modes) to resolve ambiguities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Prioritize ventilation to prevent aerosol formation. Use adsorbents (silica gel, activated carbon) for spill containment. Avoid aqueous discharge; instead, collect waste in sealed containers for incineration. Personal protective equipment (PPE) such as nitrile gloves and safety goggles is mandatory. Regularly monitor air quality for chloroacetyl byproducts .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound with biological targets?

  • Methodological Answer : Perform molecular docking studies (e.g., AutoDock Vina) to simulate interactions with enzymes like acetyltransferases. Validate predictions using in vitro assays (e.g., fluorescence quenching or SPR). Compare results with structurally similar compounds (e.g., chloroacetamide derivatives) to identify structure-activity relationships (SAR) .

Q. What experimental strategies reconcile conflicting data on the compound’s metabolic stability in environmental or biological systems?

  • Methodological Answer : Conduct isotope-labeled (¹⁴C or ²H) tracer studies to track degradation pathways in simulated environments (e.g., soil/water matrices). Use LC-QTOF-MS to identify metabolites. Replicate experiments under varying pH and temperature conditions to isolate contributing factors. Cross-validate findings with kinetic modeling (e.g., Arrhenius plots) .

Q. How can researchers design experiments to investigate the environmental persistence of this compound?

  • Methodological Answer : Utilize microcosm setups to simulate real-world conditions (UV exposure, microbial activity). Quantify half-life via LC-MS/MS and compare with regulatory thresholds (e.g., OECD 307 guidelines). Assess bioaccumulation potential using partition coefficients (log P) and quantitative structure-property relationship (QSPR) models .

Q. What role does the chloroacetyl group play in modulating the compound’s biological activity?

  • Methodological Answer : Synthesize analogs lacking the chloroacetyl group or with substituents (e.g., fluoroacetyl). Compare inhibitory effects on target enzymes (e.g., acetylcholinesterase) using enzyme kinetics (Km/Vmax). Perform X-ray crystallography to visualize binding interactions. Corrogate results with toxicity assays (e.g., zebrafish embryotoxicity) .

Q. How can researchers integrate findings on this compound into broader chemical or pharmacological theories?

  • Methodological Answer : Map mechanistic data (e.g., reaction intermediates, binding affinities) to existing frameworks like Hammett’s linear free-energy relationships or enzyme inhibition models. Publish null/negative results to address publication bias. Use meta-analysis to identify trends across studies on related esters/amides .

Notes

  • Cross-disciplinary approaches (e.g., combining synthetic chemistry with computational toxicology) are encouraged to address complex research gaps .

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